molecular formula C15H22BClO4 B13908889 2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13908889
M. Wt: 312.6 g/mol
InChI Key: ZQYGPKOFRYAFEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is attached to a substituted phenyl group. The presence of chloro, ethoxy, and methoxy substituents on the phenyl ring further enhances its chemical versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloro-5-ethoxy-4-methoxyphenylboronic acid and pinacol.

    Formation of the Dioxaborolane Ring: The key step involves the reaction of 2-chloro-5-ethoxy-4-methoxyphenylboronic acid with pinacol in the presence of a dehydrating agent, such as toluene or benzene, under reflux conditions. This reaction leads to the formation of the dioxaborolane ring.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: The reaction is carried out in batch or continuous reactors to ensure efficient mixing and heat transfer.

    Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and minimize by-products.

    Automated Purification Systems: Advanced purification systems, including automated chromatography and crystallization units, are employed to achieve high purity and consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro substituent on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the boron center, to form boronic acids or esters.

    Coupling Reactions: The boron atom in the dioxaborolane ring makes the compound suitable for Suzuki-Miyaura coupling reactions, which are widely used in the synthesis of biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate are employed for oxidation reactions.

    Coupling: Palladium catalysts, such as palladium acetate or palladium chloride, along with bases like potassium carbonate, are used for coupling reactions.

Major Products

    Substitution Products: New derivatives with different substituents on the phenyl ring.

    Oxidation Products: Boronic acids or esters.

    Coupling Products: Biaryl compounds with diverse functional groups.

Scientific Research Applications

2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several scientific research applications, including:

    Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

    Medicinal Chemistry: The compound is explored for its potential as a precursor in the development of new drugs and therapeutic agents.

    Material Science: It is investigated for its role in the synthesis of novel materials with unique electronic and optical properties.

    Catalysis: The compound is used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways Involved: The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or participation in catalytic cycles.

    Reactivity: The presence of the boron atom and the substituents on the phenyl ring contribute to its reactivity and ability to form stable complexes with various substrates.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chloro-5-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the ethoxy substituent.

    2-(2-Bromo-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but with a bromo substituent instead of chloro.

    2-(2-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Similar structure but lacks the methoxy substituent.

Uniqueness

2-(2-Chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the combination of chloro, ethoxy, and methoxy substituents on the phenyl ring, which enhances its chemical versatility and reactivity. This unique combination allows for a wide range of chemical transformations and applications in various fields.

Properties

Molecular Formula

C15H22BClO4

Molecular Weight

312.6 g/mol

IUPAC Name

2-(2-chloro-5-ethoxy-4-methoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C15H22BClO4/c1-7-19-13-8-10(11(17)9-12(13)18-6)16-20-14(2,3)15(4,5)21-16/h8-9H,7H2,1-6H3

InChI Key

ZQYGPKOFRYAFEJ-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2Cl)OC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.